1-(2-propoxybenzyl)-1H-indole-2,3-dione
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Overview
Description
1-(2-Propoxybenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a 2-propoxybenzyl group at the nitrogen atom and a dione functionality at the 2,3-positions. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-propoxybenzyl)-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-propoxybenzylamine with isatin (1H-indole-2,3-dione) under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which undergoes cyclization to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Propoxybenzyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Propoxybenzyl)-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-Propoxybenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, or proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Propoxybenzyl)-1H-indole-2,3-dione can be compared with other similar indole derivatives, such as:
1-Benzyl-1H-indole-2,3-dione: Lacks the propoxy group, which may affect its biological activity and chemical reactivity.
1-(2-Methoxybenzyl)-1H-indole-2,3-dione: Contains a methoxy group instead of a propoxy group, leading to differences in solubility and reactivity.
1-(2-Ethoxybenzyl)-1H-indole-2,3-dione: Similar to the propoxy derivative but with an ethoxy group, which may influence its pharmacokinetic properties. The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other indole derivatives.
Properties
IUPAC Name |
1-[(2-propoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-11-22-16-10-6-3-7-13(16)12-19-15-9-5-4-8-14(15)17(20)18(19)21/h3-10H,2,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKGSYXRSMWXLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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